4-methoxy-N-[(2Z)-4-(4-methoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline
Description
The compound "4-methoxy-N-[(2Z)-4-(4-methoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline" is a thiazole derivative featuring a conjugated imine system. Its structure includes a 1,3-thiazol-2(3H)-ylidene core substituted with a 4-methoxyphenyl group at position 4, an allyl (prop-2-en-1-yl) group at position 3, and an aniline moiety with a para-methoxy substituent. The stereochemistry (Z-configuration) at the imine bond is critical for its planar conformation, which may influence its electronic properties and intermolecular interactions .
Properties
Molecular Formula |
C20H20N2O2S |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
N,4-bis(4-methoxyphenyl)-3-prop-2-enyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C20H20N2O2S/c1-4-13-22-19(15-5-9-17(23-2)10-6-15)14-25-20(22)21-16-7-11-18(24-3)12-8-16/h4-12,14H,1,13H2,2-3H3 |
InChI Key |
QRQSJXVYQPDKPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=NC3=CC=C(C=C3)OC)N2CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[(2Z)-4-(4-methoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline typically involves the condensation of 4-methoxyaniline with a thiazole derivative under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is refluxed for several hours to ensure complete formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[(2Z)-4-(4-methoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Antimicrobial Activity
Thiazolidinone derivatives, including the compound in focus, have been investigated for their antimicrobial properties. The structural similarities between thiazolidinones and established antibiotics suggest potential efficacy against various bacterial and fungal strains. Studies indicate that modifications to the C5 ylidene fragment enhance antimicrobial activity, making these compounds promising candidates for drug development targeting resistant pathogens .
Anti-inflammatory Effects
Research has shown that related compounds exhibit significant anti-inflammatory properties. For instance, studies on similar thiazolidinone derivatives demonstrated their ability to inhibit inflammatory pathways, suggesting that 4-methoxy-N-[(2Z)-4-(4-methoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline may also possess similar effects. This property could be particularly beneficial in treating chronic inflammatory diseases .
Neuroprotective Properties
Recent investigations have highlighted the neuroprotective potential of thiazolidinone derivatives against neurodegenerative diseases such as Alzheimer's. Compounds structurally related to 4-methoxy-N-[(2Z)-4-(4-methoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline have shown promise in inhibiting amyloid-beta fibril formation and reducing cognitive decline in animal models .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-methoxy-N-[(2Z)-4-(4-methoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The compound’s thiazole ring and methoxyphenyl groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Methodological Considerations
Biological Activity
4-methoxy-N-[(2Z)-4-(4-methoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including its anticancer effects, antimicrobial activity, and mechanisms of action.
Chemical Structure
The compound features a thiazole ring and methoxy groups, which are known to influence biological activity. The molecular structure can be represented as follows:
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), demonstrated notable efficacy against colon cancer cells:
- Mechanism of Action : MMPP induced apoptotic cell death and increased the expression of cleaved caspases (caspase-3 and caspase-8), indicating activation of apoptotic pathways. Additionally, it enhanced the expression of death receptors DR5 and DR6, which play critical roles in apoptosis signaling pathways .
| Concentration (μg/mL) | Caspase-3 Activation | Caspase-8 Activation | DR5 Expression | DR6 Expression |
|---|---|---|---|---|
| 0 | Baseline | Baseline | Low | Low |
| 5 | Moderate | Moderate | Increased | Increased |
| 10 | High | High | Significantly Increased | Significantly Increased |
| 15 | Very High | Very High | Peak | Peak |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Related compounds with similar thiazole structures have shown effectiveness against various bacteria and fungi. For instance, halophenyl bis-hydrazones have been evaluated for their antibacterial and antifungal activities, revealing promising results against resistant strains .
Case Studies
Several studies have explored the biological activity of compounds structurally related to 4-methoxy-N-[(2Z)-4-(4-methoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline:
- Study on Colon Cancer : MMPP was tested in xenograft mouse models, where it suppressed tumor growth in a dose-dependent manner. Immunohistochemistry revealed increased levels of active caspase-3 and reduced levels of proliferating cell nuclear antigen (PCNA), indicating effective tumor suppression .
- Antimicrobial Screening : Various synthesized derivatives were screened for antimicrobial activity against standard strains using disk diffusion methods. The results indicated that certain derivatives exhibited significant inhibition zones compared to controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
